2-Chloro-4,8-dimethyl-5,7-dihydropteridin-6-one
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Description
Scientific Research Applications
Stability and Reactivity in Aqueous Solutions
A study on the stability of 7,8-Dihydropterins, compounds closely related to 2-Chloro-4,8-dimethyl-5,7-dihydropteridin-6-one, in air-equilibrated aqueous solutions revealed that these compounds undergo autooxidation when reacting with dissolved O2. The reactivity and the oxidation products significantly depend on the substituents' chemical structure, highlighting the importance of such derivatives in biological functions (Dántola et al., 2008).
Synthesis and Properties
Research on the synthesis and properties of tetrahydropteridine derivatives, which are structurally similar to this compound, provides insights into the chemical and enzymatic reactions of these compounds. These derivatives serve as model compounds for studying reactions of 5-methyl tetrahydrofolate, demonstrating the versatility of pteridine derivatives in chemical research (Whiteley et al., 1969).
Molecular and Crystal Structures
A study on the molecular and crystal structures of dihydropyridine derivatives, including those with chloro substituents, provides valuable insights into the conformation and stability of these compounds. The research offers a foundation for understanding the structural aspects of this compound and its applications in materials science and pharmacology (Mishnev et al., 1977).
Light-Induced Electron-Transfer Reactions
Investigations into the light-induced electron-transfer reactions between chlorophyll a and hydrogenated pteridine derivatives reveal the potential of this compound in photophysical studies and its relevance to understanding photosynthesis mechanisms (Bobst, 1971).
Properties
IUPAC Name |
2-chloro-4,8-dimethyl-5,7-dihydropteridin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O/c1-4-6-7(12-8(9)10-4)13(2)3-5(14)11-6/h3H2,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKKVAARZBITCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)N(CC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.